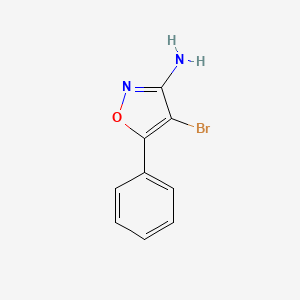

4-Bromo-5-phenyl-1,2-oxazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-phenyl-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-8(13-12-9(7)11)6-4-2-1-3-5-6/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMYIFOUGLCRPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NO2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 5 Phenyl 1,2 Oxazol 3 Amine and Analogous 1,2 Oxazoles

Direct Synthesis Strategies for the 1,2-Oxazole Core

The formation of the 1,2-oxazole ring primarily relies on cyclization reactions that form the N-O bond and associated carbon framework. These strategies often involve the reaction of a three-carbon component with a source of hydroxylamine (B1172632) or the use of cycloaddition reactions.

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including 1,2-oxazoles. These methods involve the intramolecular formation of the heterocyclic ring from an acyclic precursor.

The Robinson-Gabriel synthesis is a classic method for the formation of oxazoles through the cyclodehydration of 2-acylamino ketones. wikipedia.orgsynarchive.com This reaction is typically catalyzed by acids such as sulfuric acid or polyphosphoric acid. ijpsonline.compharmaguideline.com While the traditional Robinson-Gabriel synthesis leads to the formation of 1,3-oxazoles, not 1,2-oxazoles, it is an important cyclodehydration method in azole chemistry. wikipedia.orgsynarchive.com Adaptations of cyclodehydration principles are seen in other routes to 1,2-oxazoles. For instance, the cyclization of β-hydroxy amides can lead to oxazolines, which are related heterocycles. mdpi.com A one-pot Friedel-Crafts/Robinson-Gabriel synthesis has also been developed for producing 2,4,5-trisubstituted oxazoles from oxazolone (B7731731) templates. acs.org

It is important to note that for the synthesis of 1,2-oxazoles, alternative cyclodehydration pathways are employed, which differ from the Robinson-Gabriel mechanism.

A primary and highly versatile route to the 1,2-oxazole ring involves the condensation of a suitable three-carbon building block with hydroxylamine or its derivatives. nih.gov This approach is widely used for the synthesis of various substituted isoxazoles.

The reaction of 1,3-dicarbonyl compounds, or their synthetic equivalents like α,β-unsaturated ketones, with hydroxylamine hydrochloride is a common pathway. nih.gov The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on the three-carbon component. For example, the reaction of β-enamino ketoesters with hydroxylamine can lead to the formation of two possible regioisomeric 1,2-oxazoles. nih.gov The synthesis of alicyclic oximes has been achieved through the reaction of alicyclic ketones with hydroxylamine hydrochloride under mild conditions. arpgweb.com

A general method for preparing 3-amino-1,2-oxazoles involves the addition of ketoximes to α,β-unsaturated nitriles. The resulting O-alkyl oximes can be isolated and then cyclized to form 3-amino-4,5-dihydro-1,2-oxazoles, which can be subsequently aromatized to the corresponding 3-amino-1,2-oxazoles. researchgate.net

Table 1: Examples of 1,2-Oxazole Synthesis via Condensation with Hydroxylamine

| Starting Material | Reagent | Product | Yield | Reference |

| β-enamino ketoester | Hydroxylamine hydrochloride | Methyl 5-(cycloaminyl)-1,2-oxazole-4-carboxylate | Not specified | nih.gov |

| Alicyclic ketones | Hydroxylamine hydrochloride | Alicyclic oximes | Moderate to good | arpgweb.com |

| α,β-unsaturated nitriles | Ketoximes | 3-amino-4,5-dihydro-1,2-oxazoles | 45-78% | researchgate.net |

| Ketones | Hydroxylamine hydrochloride | Oximes | Good | researchgate.net |

Transition metal catalysis offers powerful and selective methods for the synthesis of oxazole (B20620) rings under mild conditions. researchgate.net

Gold(III)-catalyzed cycloisomerization: Gold catalysts have been employed in the cyclization of propargylic amides to form oxazolines and oxazoles. researchgate.net For instance, a gold(III)-catalyzed bromocyclization of propargylic amides has been reported to furnish bromooxazolines. researchgate.net Gold(I)-catalyzed oxidative annulation of ynamides with nitriles can also produce substituted oxazoles. organic-chemistry.org

Silver-catalyzed condensation: While specific examples for 1,2-oxazole synthesis are less common, silver catalysts are known to promote various cyclization reactions. For example, silver triflate has been used in conjunction with gold catalysts in cyclization reactions. researchgate.net

Copper(II)-catalyzed oxidative cyclization: Copper catalysts are effective for the synthesis of oxazoles. A copper(II)-catalyzed oxidative cyclization of enamides via vinylic C-H bond functionalization provides a route to 2,5-disubstituted oxazoles. organic-chemistry.org Another copper-catalyzed method involves the coupling of α-diazoketones with nitriles to yield trisubstituted oxazoles. researchgate.net

Table 2: Transition Metal-Catalyzed Syntheses of Oxazole Derivatives

| Catalyst | Starting Materials | Product Type | Key Features | Reference |

| AuBr3/AgOTf | Propargylic amide, NBS | Bromooxazoline | Gold(III)-catalyzed bromocyclization | researchgate.net |

| Copper(II) | Enamides | 2,5-disubstituted oxazoles | Vinylic C-H bond functionalization | organic-chemistry.org |

| Copper | α-diazoketones, nitriles | Trisubstituted oxazoles | Intramolecular trapping of a nitrilium ion | researchgate.net |

| Gold(I) | Ynamides, nitriles | 5-amino-1,3-oxazoles | Oxidative annulation | organic-chemistry.org |

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is one of the most important and widely used methods for the regioselective synthesis of isoxazoles (1,2-oxazoles). nih.govnih.gov Nitrile oxides, which are often generated in situ from aldoximes or hydroximoyl halides, react with dipolarophiles (alkynes in this case) to form the five-membered heterocyclic ring in a single step. chem-station.comresearchgate.net

This method offers a high degree of control over the substitution pattern of the resulting isoxazole (B147169). The reaction of a substituted nitrile oxide with a terminal alkyne, for example, typically yields a 3,5-disubstituted isoxazole. The use of internal alkynes can lead to trisubstituted isoxazoles. mdpi.com The reaction conditions can be varied, with some cycloadditions proceeding under thermal conditions, while others are facilitated by microwave irradiation or the use of green solvents. nih.gov

For the synthesis of a 5-phenyl-1,2-oxazole derivative, the cycloaddition would involve a phenyl-substituted alkyne. To obtain a 3-amino substituent, a nitrile oxide equivalent bearing a protected amino group or a precursor that can be converted to an amino group would be required.

Table 3: 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| Dipole (Nitrile Oxide Precursor) | Dipolarophile | Product | Key Features | Reference |

| Dibromoformaldoxime | Olefin | Bromoisoxazoline | In situ generation of bromonitrile oxide | chem-station.com |

| Aromatic nitrile oxides | Allylic alcohols | Isoxazoline | Diastereoselective cycloaddition | chem-station.com |

| Nitrile oxides | Alkynes | Isoxazoles | Versatile method for 2-isoxazolines and isoxazoles | nih.gov |

The Van Leusen oxazole synthesis is a powerful method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comorganic-chemistry.org The reaction proceeds via the deprotonation of TosMIC, followed by addition to an aldehyde and subsequent cyclization and elimination of toluenesulfinic acid to form the oxazole ring. wikipedia.orgmdpi.com

Similar to the Robinson-Gabriel synthesis, the standard Van Leusen reaction produces 1,3-oxazoles, not 1,2-oxazoles. organic-chemistry.orgwikipedia.org The mechanism involves the formation of an oxazoline (B21484) intermediate which then eliminates to form the aromatic oxazole. organic-chemistry.org Adaptations of this reaction have been developed, including one-pot procedures and the use of ionic liquids as solvents. organic-chemistry.orgnih.gov While direct adaptation for 1,2-oxazole synthesis is not straightforward due to the inherent reaction mechanism, the principles of using isocyanide reagents in heterocycle synthesis are broadly influential.

Bredereck Reaction for Oxazole Synthesis

The Bredereck reaction is a well-established method for the synthesis of oxazole derivatives. ijpsonline.comtandfonline.com It traditionally involves the reaction of α-haloketones with amides to form 2,4-disubstituted 1,3-oxazoles. ijpsonline.com An improvement on this method utilizes α-hydroxyketones as the starting material. ijpsonline.com

However, it is crucial to note a fundamental structural distinction. The Bredereck reaction synthesizes 1,3-oxazoles . The target compound of this article, 4-Bromo-5-phenyl-1,2-oxazol-3-amine, is a 1,2-oxazole (isoxazole). Therefore, the Bredereck reaction is not a direct or suitable method for synthesizing the core heterocyclic system of this specific compound. The synthesis of the 1,2-oxazole ring proceeds through different pathways.

Multi-Component Reactions and One-Pot Syntheses of Functionalized 1,2-Oxazoles

The construction of the 3-amino-5-phenyl-1,2-oxazole precursor is often achieved through multi-component or one-pot reactions, which offer efficiency by combining several steps without isolating intermediates. A primary and highly effective strategy for creating the 3-amino-1,2-oxazole core involves the cyclization of β-ketonitriles with hydroxylamine. doi.org

For the synthesis of the 3-amino-5-phenyl-1,2-oxazole precursor, a suitable starting material is benzoylacetonitrile (B15868) (3-oxo-3-phenylpropanenitrile). The reaction with hydroxylamine can, however, lead to two possible regioisomers: the desired 3-amino-5-phenyl-1,2-oxazole and the isomeric 5-amino-3-phenyl-1,2-oxazole. doi.org The reaction conditions, particularly the pH, play a critical role in determining the ratio of these products. For instance, reacting 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine in a weakly basic aqueous medium has been shown to regioselectively produce 3-amino-5-tert-butylisoxazole. doi.org

Other multi-component strategies have been developed for isoxazole derivatives. One such method involves a three-component reaction of an aldehyde, hydroxylamine hydrochloride, and a β-dicarbonyl compound, such as ethyl acetoacetate, often promoted by a catalyst like N-bromosuccinimide (NBS), to yield α,β-unsaturated isoxazol-5(4H)-ones. researchgate.net While not directly yielding the target structure, these methods highlight the utility of multi-component reactions in building the isoxazole scaffold.

A novel two-step procedure for generating 3-amino-5-substituted-isoxazoles has also been described, starting from 3-bromoisoxazolines which react with amines and are subsequently oxidized to the aromatic 3-aminoisoxazole (B106053). nih.govresearchgate.net

| Reaction Type | Starting Materials | Key Reagents | Product Type | Ref. |

|---|---|---|---|---|

| Cyclocondensation | β-Ketonitrile, Hydroxylamine | Base/Acid | 3-Amino-isoxazole / 5-Amino-isoxazole | doi.org |

| Three-Component | Aldehyde, Hydroxylamine, Ethyl Acetoacetate | N-Bromosuccinimide | α,β-Unsaturated Isoxazol-5(4H)-one | researchgate.net |

| Two-Step Synthesis | 3-Bromoisoxazoline, Amine | Base, Oxidant | 3-Amino-isoxazole | nih.govresearchgate.net |

Introduction of Substituents: Bromination, Phenylation, and Amination

Once the 3-amino-5-phenyl-1,2-oxazole nucleus is formed, the next critical step is the introduction of the bromine atom at the C-4 position. The existing amino and phenyl groups are incorporated during the initial ring synthesis.

Regioselective Bromination of the 1,2-Oxazole Ring at C-4

The bromination of the 1,2-oxazole ring is a key functionalization step. Achieving high regioselectivity is essential to ensure the bromine atom is introduced at the correct position.

The bromination of the 3-amino-5-phenyl-1,2-oxazole ring proceeds via an electrophilic aromatic substitution mechanism. The 1,2-oxazole ring itself is an electron-deficient system, but the presence of a strong electron-donating group, such as the amino group at the C-3 position, significantly activates the ring towards electrophilic attack.

The C-4 position of the isoxazole ring is the most electron-rich carbon, making it the most susceptible site for electrophilic substitution. researchgate.net The amino group at C-3 strongly directs incoming electrophiles to the adjacent C-4 position through resonance stabilization of the intermediate sigma complex. The phenyl group at C-5 also influences the ring's electronics but the directing effect of the amino group is dominant.

Various halogenating agents can be employed for the bromination of the activated isoxazole ring. N-bromosuccinimide (NBS) is a widely used and effective reagent for this purpose due to its ease of handling and its ability to provide a source of electrophilic bromine under mild conditions. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or a chlorinated solvent. youtube.com

Elemental bromine (Br₂) can also be used, often in a solvent like acetic acid. However, NBS is frequently preferred as it can lead to cleaner reactions with fewer side products.

A microwave-assisted, metal-free method for the decarboxylative bromination of isoxazole-4-carboxylic acids using NBS in the presence of a base like K₃PO₄ has been reported, which provides an alternative route to 4-haloisoxazoles. researchgate.net

| Halogenating Agent | Typical Solvents | Conditions | Product | Ref. |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile, Dichloromethane | Room Temperature or mild heating | 4-Bromo-isoxazole | researchgate.netresearchgate.net |

| Bromine (Br₂) | Acetic Acid | Room Temperature | 4-Bromo-isoxazole | researchgate.net |

| NBS / K₃PO₄ | N/A (Microwave) | Microwave Irradiation | 4-Bromo-isoxazole (from 4-carboxy precursor) | researchgate.net |

For the synthesis of this compound, regiochemical control is primarily dictated by the inherent electronic properties of the starting material. The powerful activating and ortho-directing effect of the C-3 amino group ensures that electrophilic bromination occurs almost exclusively at the C-4 position. This inherent reactivity simplifies the synthesis as complex directing group strategies are often unnecessary.

While lithiation followed by quenching with an electrophilic bromine source is a common strategy for achieving regioselective functionalization in some heterocyclic systems like 1,3-oxazoles, it is less commonly required for the C-4 bromination of activated 1,2-oxazoles like 3-amino-5-phenyl-1,2-oxazole. pharmaguideline.com The direct electrophilic bromination is typically efficient and highly regioselective due to the electronic nature of the substrate. The C-4 proton is the most acidic in the isoxazole ring, but the presence of the activating amino group makes the direct electrophilic substitution pathway more favorable.

Phenyl Group Introduction at C-5

The introduction of a phenyl group at the C-5 position of the 1,2-oxazole ring is a critical step in the synthesis of the target compound. Palladium-catalyzed cross-coupling reactions are powerful tools for this transformation, offering high efficiency and functional group tolerance.

Palladium-catalyzed cross-coupling reactions are widely employed for the formation of carbon-carbon bonds. researchgate.net Several of these reactions are particularly well-suited for the C-5 arylation of 1,2-oxazoles.

The Suzuki-Miyaura coupling reaction is a versatile method that involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com For the synthesis of 5-phenyl-1,2-oxazoles, this would typically involve coupling a 5-halo-1,2-oxazole with phenylboronic acid. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The use of microwave assistance can significantly accelerate the reaction, leading to good to excellent yields. acs.org The choice of catalyst, ligands, and base can be crucial for the success of the coupling, especially with nitrogen-rich heterocycles which can sometimes inhibit the catalyst. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling for C-5 Arylation of Oxazoles

| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Aryl-4-trifloyloxazole | Aryl/Heteroaryl boronic acid | Pd(OAc)₂/dppf | K₂CO₃ | Dioxane | Good to Excellent | acs.org |

| 4-Aryl-2-chlorooxazole | Aryl/Heteroaryl boronic acid | Pd(OAc)₂/dppf | K₂CO₃ | Dioxane | Good to Excellent | acs.org |

The Stille reaction utilizes organotin compounds as coupling partners with organic halides or triflates, catalyzed by a palladium complex. libretexts.orgorganic-chemistry.org The reaction is known for its tolerance to a wide range of functional groups. organic-chemistry.org In the context of 5-phenyl-1,2-oxazole synthesis, a 5-halo-1,2-oxazole could be coupled with a phenylstannane derivative. The mechanism involves oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org

The Heck reaction provides another route for C-C bond formation, typically by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. youtube.com While less direct for introducing a simple phenyl group at C-5, it could be envisioned as a method to introduce a styrenyl group which could then be reduced to a phenyl group in a subsequent step. The reaction is particularly useful for intramolecular ring-closing reactions. youtube.com

Beyond palladium-catalyzed cross-coupling, other methods exist for the introduction of a phenyl group at the C-5 position of a 1,2-oxazole. Direct C-H arylation has emerged as an atom-economical alternative, avoiding the need for pre-functionalized starting materials. researchgate.netnih.gov This approach typically involves the use of a palladium catalyst to directly couple an aryl halide with a C-H bond of the heterocycle. researchgate.net For oxazoles, C-5 arylation is often favored. nih.govclockss.org

Another strategy involves the construction of the 1,2-oxazole ring with the phenyl group already in place. For instance, the reaction of a β-keto ester bearing a phenyl group with hydroxylamine can lead to the formation of a 5-phenyl-1,2-oxazole derivative. nih.gov Similarly, the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), can be used to prepare 5-substituted oxazoles. nih.gov If a phenyl-substituted aldehyde is used, a 5-phenyl-1,2-oxazole can be obtained.

Amination at C-3: Strategies for 3-Amino-1,2-oxazole Formation

The introduction of an amino group at the C-3 position of the 1,2-oxazole ring is another key synthetic challenge.

A common and effective method for the synthesis of 3-amino-1,2-oxazoles involves the reaction of α,β-unsaturated nitriles or acetylenic nitriles with hydroxylamine. rsc.org The nucleophilic addition of hydroxylamine to the nitrile group, followed by cyclization, leads to the formation of the 3-amino-1,2-oxazole ring system. rsc.org The regioselectivity of this reaction can be influenced by the reaction conditions and the substitution pattern of the starting nitrile. rsc.org For example, the reaction of phenylpropynenitrile with hydroxylamine can yield both 5-amino-3-phenylisoxazole (B183965) and 3-amino-5-phenylisoxazole, with the product ratio depending on the temperature and solvent. rsc.org

An alternative approach is to incorporate the amino group during the formation of the 1,2-oxazole ring itself. This can be achieved by using a precursor that already contains the nitrogen functionality. For instance, the reaction of a β-enamino ketoester with hydroxylamine can lead to the formation of a 5-substituted-1,2-oxazole. nih.gov By carefully designing the starting enaminone, it is possible to direct the cyclization to form the desired 3-amino-1,2-oxazole isomer. The reaction proceeds through the formation of an intermediate, followed by intramolecular cyclization and dehydration. nih.gov

Another strategy involves the use of guanidine (B92328) derivatives in cycloaddition reactions with nitrile imines to form functionalized 3-amino-1,2,4-triazoles, a related heterocyclic system. researchgate.net While not directly forming a 1,2-oxazole, this methodology highlights the use of nitrogen-rich reagents to build heterocyclic amines.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired this compound. Key parameters that are often varied include the choice of catalyst, ligand, base, solvent, temperature, and reaction time. researchgate.netmdpi.com

For palladium-catalyzed cross-coupling reactions, the selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand is critical. nih.gov In Suzuki-Miyaura couplings, the nature of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction outcome. acs.orgnih.gov Microwave irradiation has been shown to be effective in accelerating these reactions and improving yields. acs.orgmdpi.com

In the synthesis of 3-amino-1,2-oxazoles from nitriles and hydroxylamine, the reaction temperature and solvent can influence the regioselectivity and yield. rsc.org For reactions involving cyclization, controlling the pH can be important to facilitate the desired ring-closure and prevent side reactions. mdpi.com

The following table summarizes the optimization of a generic reaction to illustrate the process.

Table 2: Illustrative Optimization of Reaction Conditions

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene (B28343) | 100 | 24 | 45 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene | 100 | 24 | 65 |

| 3 | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 12 | 80 |

Systematic screening of these parameters allows for the development of robust and efficient synthetic protocols for the preparation of this compound and its analogs. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including the 1,2-oxazole core. This technique utilizes microwave energy to heat reactions directly and uniformly, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. tsijournals.com

For the synthesis of analogous 3-amino-5-methylisoxazole (B124983) derivatives, microwave irradiation has been shown to reduce reaction times from several hours to mere seconds. tsijournals.com In a comparative study for the synthesis of Schiff bases from 3-amino-5-methylisoxazole, conventional refluxing required at least three hours, whereas microwave-assisted synthesis achieved the transformation in just 30 seconds. tsijournals.com This acceleration is a hallmark of microwave chemistry, attributed to efficient and rapid heating of the reaction mixture.

Furthermore, microwave assistance is pivotal in multi-component, one-pot reactions for building substituted isoxazoles. A novel three-component synthesis of 3,4,5-trisubstituted isoxazoles, involving a Sonogashira coupling followed by a 1,3-dipolar cycloaddition, was significantly improved by microwave heating. The process, which took several days under conventional heating, was completed in 30 minutes under microwave irradiation, furnishing the desired isoxazoles in moderate to good yields and minimizing byproduct formation. organic-chemistry.org Similarly, one-pot uncatalyzed microwave-assisted 1,3-dipolar cycloadditions between in situ generated nitrile oxides and alkynes have been successfully employed to regioselectively produce 3,5-disubstituted isoxazoles. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Analogous Isoxazole Derivatives

| Product Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Amino-5-methylisoxazole Schiff Bases | Conventional (Reflux) | > 3 hours | 70-81% | tsijournals.com |

| 3-Amino-5-methylisoxazole Schiff Bases | Microwave-Assisted | 30 seconds | 90-95% | tsijournals.com |

| 3,4,5-Trisubstituted Isoxazoles | Conventional (Heating) | Several days | Lower, with byproducts | organic-chemistry.org |

| 3,4,5-Trisubstituted Isoxazoles | Microwave-Assisted | 30 minutes | Moderate to Good | organic-chemistry.org |

Catalyst Loading and Solvent Effects

The choice of catalyst and solvent system is critical in the synthesis of 1,2-oxazoles, profoundly influencing reaction efficiency, selectivity, and yield. The synthesis of 3-aminoisoxazoles, for example, can be performed in a range of organic solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), or ethyl acetate, often in the presence of a base like sodium bicarbonate or triethylamine (B128534) (TEA). researchgate.net The polarity of the solvent can affect reaction outcomes, with more polar solvents like dimethylformamide (DMF) also being utilized. researchgate.net

In the context of forming substituted isoxazoles via cross-coupling reactions, catalyst systems are paramount. For instance, the Buchwald-Hartwig cross-coupling reaction to prepare substituted (2-aminooxazol-4-yl)isoxazole derivatives utilized a palladium catalyst. The reaction conditions involved irradiating a mixture of the aminooxazole, an aryl halide, and a base in a mixture of anhydrous toluene and t-butanol in a microwave reactor at 130 °C. nih.gov

The effect of the solvent is also evident in reactions where it can play a dual role as the medium and part of the catalytic system. Different solvents can lead to varying yields and reaction rates. For example, in the synthesis of imidazo[1,2-a]pyridines, a related heterocyclic system, nonpolar solvents like toluene and carbon tetrachloride gave lower yields compared to a solvent-free approach, while polar aprotic solvents like THF and acetonitrile also resulted in comparatively lower yields. acs.org This highlights that for certain reactions, minimizing or eliminating the solvent can be the most effective strategy.

Table 2: Effect of Solvents and Bases on the Synthesis of Analogous Heterocycles

| Reaction Type | Solvent | Base/Catalyst | Observation | Reference |

|---|---|---|---|---|

| Synthesis of 3-Aminoisoxazolines | Dichloromethane, THF, Ethyl Acetate | Sodium Bicarbonate, DBU, TEA | Commonly used systems for nucleophilic replacement. | researchgate.net |

| Buchwald-Hartwig Coupling | Toluene/t-butanol | Palladium Catalyst | Effective for C-N bond formation under microwave conditions. | nih.gov |

| Imidazo[1,2-a]pyridine Synthesis | Toluene | None | 51% Yield | acs.org |

| Imidazo[1,2-a]pyridine Synthesis | THF | None | 53% Yield | acs.org |

| Imidazo[1,2-a]pyridine Synthesis | Solvent-Free | None | 91% Yield | acs.org |

Green Chemistry Approaches in 1,2-Oxazole Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov

A prominent green strategy is the use of environmentally benign solvents. One such approach involves the use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. For the synthesis of novel 5-amino-isoxazole-4-carbonitriles, a deep eutectic solvent composed of potassium carbonate and glycerol (B35011) was used as the catalytic reaction medium. This method is noted for being environmentally friendly, economical, and rapid, affording good product yields at room temperature. nih.gov

Solvent-free synthesis, often coupled with microwave irradiation, represents another key green chemistry approach. Kulkarni and colleagues developed a solvent-free, microwave-induced method for synthesizing 3,4-disubstituted isoxazole-5(4H)-ones by reacting substituted aldehydes, hydroxylamine hydrochloride, and ethyl acetoacetate. rsc.org This method avoids the use of volatile organic solvents, reducing waste and potential environmental contamination. Similarly, catalyst- and solvent-free conditions have been successfully applied to the synthesis of other heterocycles, providing excellent yields and simplifying product purification. acs.org

The development of one-pot, multi-component reactions is also a cornerstone of green synthesis, as it reduces the number of synthetic steps, minimizes waste from intermediate purification, and saves time and energy. The microwave-assisted, three-component synthesis of isoxazoles is an excellent example of this principle in action, combining multiple transformations into a single, efficient operation. organic-chemistry.org

Table 3: Examples of Green Chemistry Approaches in Analogous Isoxazole Synthesis

| Green Approach | Reaction | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Deep Eutectic Solvent | Synthesis of 5-amino-isoxazole-4-carbonitriles | K2CO3/Glycerol, Room Temperature | Environmentally friendly, economical, rapid. | nih.gov |

| Solvent-Free Synthesis | Synthesis of 3,4-disubstituted isoxazole-5(4H)-ones | Microwave Irradiation (200 W), various catalysts | Avoids volatile organic solvents, reduces waste. | rsc.org |

| One-Pot, Multi-Component Reaction | Synthesis of 3,4,5-Trisubstituted Isoxazoles | Microwave-Assisted | Reduces steps, minimizes waste, saves energy. | organic-chemistry.org |

Chemical Reactivity and Transformational Chemistry of 4 Bromo 5 Phenyl 1,2 Oxazol 3 Amine

Reactivity of the Bromine Substituent at C-4

The bromine atom at the C-4 position of the isoxazole (B147169) ring is a key handle for introducing molecular complexity. Its reactivity is analogous to that of other aryl and heteroaryl bromides, enabling a range of substitution and coupling reactions.

Nucleophilic Substitution Reactions

The bromine atom at C-4 can be displaced by various nucleophiles. While specific studies on 4-Bromo-5-phenyl-1,2-oxazol-3-amine are not extensively documented, the reactivity of similar 3-bromoisoxazoline systems suggests that this position is susceptible to nucleophilic attack. Reactions with nucleophiles such as amines (e.g., morpholine) and thiols (e.g., thiophenol) would be expected to proceed under appropriate conditions, typically with heating and in the presence of a base, to yield the corresponding 4-amino and 4-thioether derivatives, respectively. The palladium-catalyzed amination of unprotected five-membered heterocyclic bromides, such as bromoimidazoles and bromopyrazoles, has been shown to be an effective method for forming C-N bonds, suggesting a potential route for the amination of this compound.

The general transformation can be represented as follows:

| Nucleophile (Nu-H) | Product |

| R₂NH (e.g., Morpholine) | 4-(Dialkylamino)-5-phenyl-1,2-oxazol-3-amine |

| RSH (e.g., Thiophenol) | 4-(Arylthio)-5-phenyl-1,2-oxazol-3-amine |

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at C-4 is well-suited for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to afford the coupled product.

A representative Suzuki-Miyaura coupling reaction is shown in the table below:

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |

| Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 4-Aryl-5-phenyl-1,2-oxazol-3-amine |

Stille Reaction: The Stille coupling utilizes an organostannane reagent as the coupling partner. This reaction is known for its tolerance of a wide range of functional groups. The reaction of this compound with an organostannane (e.g., vinyltributylstannane or aryltributylstannane) would provide the corresponding 4-vinyl or 4-aryl derivatives.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the bromo-isoxazole with an alkene, such as styrene (B11656) or an acrylate, in the presence of a base. This reaction results in the formation of a new carbon-carbon bond at the C-4 position, leading to substituted alkenes. The reaction typically proceeds with high regioselectivity.

Other Halogen-Mediated Transformations and Lithiation Strategies

Beyond palladium catalysis, the bromine atom can be utilized in other important transformations. One such method is lithiation via halogen-metal exchange. Treatment of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures would likely result in the formation of the corresponding 4-lithio-isoxazole intermediate. This highly reactive species can then be quenched with various electrophiles to introduce a wide array of functional groups at the C-4 position. For example, reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively, while quenching with carbon dioxide would produce a carboxylic acid. The lithiation of the similar 4‐bromo‐5‐methyl‐2‐phenyloxazole has been reported to proceed efficiently.

Reactivity of the Amine Functionality at C-3

The primary amine group at the C-3 position is a versatile functional handle, capable of undergoing a range of reactions typical of primary amines, including acylation, alkylation, and condensation.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the C-3 amine allows for its reaction with various electrophiles.

Acylation: The amine can be readily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield N-(4-Bromo-5-phenyl-1,2-oxazol-3-yl)acetamide. This transformation is often used to protect the amine group or to introduce new functionalities.

Alkylation and Arylation: While less common for this specific substrate in the literature, N-alkylation could potentially be achieved using alkyl halides, and N-arylation could be accomplished through methods like the Buchwald-Hartwig amination, although competitive reactivity at the C-4 bromine under these conditions would need to be considered.

Condensation Reactions and Formation of Imine Derivatives

The primary amine at C-3 can undergo condensation reactions with aldehydes and ketones to form imine derivatives, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. The formation of such imines introduces a new point of diversity and allows for further chemical transformations.

A general scheme for imine formation is presented below:

| Carbonyl Compound | Product |

| Benzaldehyde | N-(4-Bromo-5-phenyl-1,2-oxazol-3-yl)-1-phenylmethanimine |

| Acetone | N-(4-Bromo-5-phenyl-1,2-oxazol-3-yl)propan-2-imine |

Reactivity of the Phenyl Substituent at C-5

Electrophilic Aromatic Substitution on the Phenyl Ring

The 1,2-oxazole ring acts as a deactivating group on the attached phenyl ring, directing electrophilic substitution primarily to the meta- and para-positions. This directing effect is a consequence of the electronic nature of the isoxazole moiety and the conditions of the reaction.

Research on the nitration of 5-phenylisoxazole (B86612) provides clear evidence for this behavior. beilstein-journals.orgorganic-chemistry.org When 5-phenylisoxazole is treated with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), electrophilic substitution occurs on the phenyl ring. The reaction yields a mixture of nitrated products, with substitution at the para- and meta-positions of the phenyl group being predominant. beilstein-journals.orgnih.gov The isoxazole ring itself can also undergo nitration at the C-4 position under these conditions. beilstein-journals.orgorganic-chemistry.org

The directing influence of the isoxazole substituent is dependent on its protonation state. The unprotonated, neutral isoxazolyl group directs incoming electrophiles to the para-position of the phenyl ring. nih.gov However, in strongly acidic media like a sulfuric acid/nitric acid mixture, the nitrogen atom of the isoxazole ring becomes protonated. This protonated isoxazolyl group becomes a stronger deactivating group and directs nitration to the meta-position. nih.gov

Studies on the nitration of 3-methyl-5-phenylisoxazole (B94393) further support these findings, showing that the free base undergoes nitration at the para-position, while the conjugate acid is nitrated at the meta-position. nih.gov

Table 1: Products of Electrophilic Nitration of 5-Phenylisoxazole Derivatives

| Starting Material | Reagents | Products | Reference |

| 5-Phenylisoxazole | HNO₃/H₂SO₄ | 5-(p-nitrophenyl)isoxazole, 5-(m-nitrophenyl)isoxazole, 4-nitro-5-phenylisoxazole | beilstein-journals.org |

| 3-Methyl-5-phenylisoxazole | HNO₃/H₂SO₄ | Nitration at para-position (free base), Nitration at meta-position (conjugate acid) | nih.gov |

| 5-Phenylisoxazole | HNO₃/Acetic Anhydride | 4-Nitro-5-phenylisoxazole | organic-chemistry.orgrsc.org |

Influence on Oxazole (B20620) Ring Reactivity

The C-5 phenyl substituent exerts a significant electronic influence on the 1,2-oxazole ring, primarily through resonance and inductive effects. The isoxazole ring is considered a π-deficient system, a character that is enhanced by the presence of the phenyl group. mdpi.com This electron-withdrawing nature affects the ring's susceptibility to chemical attack and influences its stability.

Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole ring in this compound possesses its own distinct reactivity, governed by the arrangement of its heteroatoms and the influence of its substituents.

Electrophilic Substitution on the Oxazole Ring

The 1,2-oxazole ring is generally susceptible to electrophilic substitution, with the C-4 position being the most reactive site. clockss.org This is attributed to the electron-donating resonance effect of the ring's oxygen atom being most pronounced at this position. This reactivity has been confirmed through various electrophilic substitution reactions, including nitration and halogenation. clockss.org

However, in the specific case of this compound, the C-4 position is already occupied by a bromine atom. This blockage prevents further standard electrophilic substitution at the most reactive site on the isoxazole ring. Any electrophilic attack would have to occur at other, less favored positions or involve a different mechanism, such as ipso-substitution of the bromine atom, which is less common.

Nucleophilic Attack on the Oxazole Ring

While some related five-membered heterocycles like oxazoles are generally resistant to nucleophilic substitution, the 1,2-oxazole ring can undergo such reactions, often leading to ring cleavage. acs.orgyoutube.com The susceptibility to nucleophilic attack is influenced by the electrophilicity of the ring's carbon atoms and the presence of good leaving groups.

For 3-aminoisoxazole (B106053) derivatives, the situation is complex. The C-3 amino group is electron-donating, which would typically decrease the ring's susceptibility to nucleophilic attack. Conversely, the C-4 bromo group is an electron-withdrawing group and a potential leaving group, making the C-4 position a possible site for nucleophilic substitution. Research has shown that 3-bromoisoxazoles can be inert to nucleophilic substitution under thermal conditions but can undergo amination when activated by strong bases under microwave irradiation. researchgate.net The synthesis of 3-amino-5-phenylisoxazole from phenylpropynenitrile and hydroxylamine (B1172632) involves the nucleophilic addition of hydroxylamine, highlighting the electrophilic nature of the carbons that will form the isoxazole ring. rsc.org

The reaction of β-enamino ketoesters with hydroxylamine to form 1,2-oxazoles proceeds via a nucleophilic attack on a carbonyl carbon, which is a key step in the ring's formation. nih.gov This indicates that the carbon atoms of the isoxazole precursor are electrophilic enough to react with nucleophiles.

Ring-Opening and Rearrangement Reactions

The 1,2-oxazole ring is known to undergo a variety of ring-opening and rearrangement reactions, particularly under thermal or photochemical conditions. These transformations are often driven by the cleavage of the weak N-O bond.

Thermal Isomerization and Rearrangement: A significant thermal reaction for substituted isoxazoles is the Boulton-Katritzky rearrangement. This process has been observed in 3-aminoisoxazoles, where they undergo a tandem C-N coupling and rearrangement to form beilstein-journals.orgorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridines. rsc.orgresearchgate.net This rearrangement involves an internal nucleophilic substitution, highlighting the inherent reactivity of the isoxazole scaffold. beilstein-journals.orgnih.gov

Photochemical Rearrangements: Under photochemical conditions, isoxazoles can isomerize into a variety of other heterocyclic systems. For instance, the irradiation of 5-aminoisoxazoles can lead to the formation of 2H-azirine-2-carboxamides or pyrazine-2,5-dicarboxamides. researchgate.net The photochemical conversion of isoxazoles can also yield oxazoles or, through trapping of intermediates with amines, can lead to 5-hydroxyimidazolines. researchgate.net The specific pathway is highly dependent on the substituents present on the isoxazole ring.

Ring-Opening Reactions: The isoxazole ring can be opened by reaction with certain electrophiles. A notable example is the ring-opening fluorination using electrophilic fluorinating agents like Selectfluor. organic-chemistry.orgresearchgate.netnih.gov This reaction, which requires a substituent at the C-4 position, proceeds through electrophilic fluorination followed by deprotonation and N-O bond cleavage to yield tertiary fluorinated carbonyl compounds. organic-chemistry.orgresearchgate.net This demonstrates the ring's ability to be cleaved under mild conditions to generate functionalized acyclic products.

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic and heterocyclic frameworks. In the context of the isoxazole ring system present in this compound, the potential for participation in such reactions, particularly Diels-Alder type cycloadditions, is a subject of scientific interest. Pericyclic reactions, such as the Diels-Alder reaction, involve the concerted reorganization of electrons through a cyclic transition state and are governed by the principles of orbital symmetry. msu.edunih.gov

The inherent aromatic character of the isoxazole ring suggests a degree of stability that must be overcome for it to participate as a diene in a Diels-Alder reaction. Generally, these reactions involve the combination of a 4π-electron component (the diene) with a 2π-electron component (the dienophile) to form a new six-membered ring. masterorganicchemistry.commasterorganicchemistry.com

While the direct participation of this compound in Diels-Alder reactions is not extensively documented in the scientific literature, the reactivity of related oxazole systems provides a basis for discussing its potential. The rate of a Diels-Alder reaction is typically enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.com In the case of this compound, the 3-amino group is an electron-donating substituent, which could potentially increase the electron density of the isoxazole ring system and facilitate its role as a diene. Conversely, the bromine atom at the 4-position is an electron-withdrawing group, which may have a counteracting effect on the diene's reactivity.

Research on other heterocyclic systems, such as 1-amino-1,3-dienes, has shown their utility in Diels-Alder reactions for the synthesis of nitrogen-containing polycyclic compounds. rasayanjournal.co.incore.ac.uk However, the isoxazole ring presents a unique case due to the presence of the N-O bond, which can influence the stability of the Diels-Alder adduct and potentially lead to subsequent rearrangement or fragmentation reactions.

In some instances, oxazoles have been shown to react as dienophiles in inverse-electron-demand aza-Diels-Alder reactions. researchgate.net This type of reaction involves an electron-rich dienophile and an electron-poor diene. It is conceivable that under specific conditions, this compound could act as a dienophile, although this reactivity pattern is less commonly explored for this class of compounds.

Another important class of cycloadditions relevant to isoxazoles is the 1,3-dipolar cycloaddition. rasayanjournal.co.in The isoxazole ring itself is often synthesized via a [3+2] cycloaddition between a nitrile oxide and an alkyne or alkene. mdpi.comnih.gov Intramolecular nitrile oxide cycloadditions have also been employed to create complex, fused isoxazole-containing ring systems. mdpi.com While this is typically a method for isoxazole synthesis, the potential for the isoxazole ring to participate in further cycloaddition reactions remains an area of interest for synthetic chemists.

Given the limited specific data on the cycloaddition reactions of this compound, the following table outlines the potential cycloaddition reactivity based on general principles and the behavior of related heterocyclic systems.

| Reaction Type | Potential Role of this compound | Influencing Factors | Potential Products | Supporting Rationale |

| Normal-Electron-Demand Diels-Alder | Diene | Electron-donating 3-amino group may enhance reactivity; electron-withdrawing 4-bromo group may hinder it. Reaction with electron-deficient dienophiles (e.g., maleic anhydride). youtube.com | Bicyclic adducts which may undergo further transformations. | The amino group increases the HOMO energy of the diene system. masterorganicchemistry.com |

| Inverse-Electron-Demand Diels-Alder | Dienophile | The electron-withdrawing bromo group and the aromatic nature of the ring could allow for reaction with electron-rich dienes. | Fused heterocyclic systems. | Analogous reactivity has been observed in other nitrogen-containing heterocycles. researchgate.net |

| [3+2] Cycloaddition | Dipolarophile or Precursor to Dipole | The C4=C5 bond could potentially react with 1,3-dipoles. The isoxazole ring itself can be formed from a nitrile oxide and an alkyne. | Spirocyclic or fused heterocyclic systems. | Isoxazoles are commonly synthesized via [3+2] cycloadditions. mdpi.comnih.gov |

It is important to note that the actual reactivity of this compound in cycloaddition reactions would need to be determined experimentally. The steric hindrance from the phenyl group at the 5-position and the electronic effects of the bromo and amino substituents would all play a critical role in dictating the feasibility and outcome of such transformations. The exploration of these reactions could lead to novel synthetic routes for complex nitrogen- and oxygen-containing heterocyclic compounds.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the primary tool for elucidating the precise structure of 4-Bromo-5-phenyl-1,2-oxazol-3-amine.

¹H NMR Analysis: Chemical Shifts and Coupling Patterns

A ¹H NMR spectrum would be expected to show distinct signals for the protons of the phenyl group and the amine group. The phenyl protons would likely appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The chemical shifts and coupling constants of these protons would provide information about the electronic environment and their relative positions on the phenyl ring. The protons of the amine group (-NH₂) would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Analysis: Ring and Substituent Carbon Assignments

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Distinct signals would be expected for the three carbons of the isoxazole (B147169) ring (C3, C4, and C5) and the six carbons of the phenyl substituent. The chemical shifts of the isoxazole ring carbons would be particularly informative for confirming the substitution pattern. For instance, the carbon bearing the bromine atom (C4) would be expected to have a chemical shift significantly influenced by the halogen.

Two-Dimensional NMR Techniques for Comprehensive Structural Assignment (e.g., COSY, HMQC, HSQC, HMBC, NOESY, ADEQUATE)

A suite of 2D NMR experiments would be essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons, which would be crucial for connecting the phenyl ring to the isoxazole core.

ADEQUATE (Adequate Double Quantum Coherence) could be used to establish carbon-carbon connectivity directly.

Infrared (IR) Spectroscopy: Functional Group Analysis

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. These would include:

N-H stretching vibrations for the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

C=N stretching of the isoxazole ring.

N-O stretching of the isoxazole ring.

C-Br stretching, which would likely appear in the lower frequency region of the spectrum.

Aromatic C-H and C=C stretching vibrations from the phenyl group.

High-Resolution Mass Spectrometry (HRMS): Accurate Mass Determination and Fragmentation Pathways

HRMS would provide an accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₉H₇BrN₂O). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key feature in the mass spectrum, resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. Analysis of the fragmentation pattern would offer further structural confirmation, revealing how the molecule breaks apart under ionization.

X-ray Crystallography: Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This powerful technique provides a wealth of information, from the fundamental geometry of a single molecule to the intricate ways in which molecules interact to build a crystal lattice.

The molecular geometry of this compound is dictated by the spatial arrangement of its constituent rings and functional groups. The core of the molecule is a planar 1,2-oxazole ring. Attached to this ring are a bromine atom at the 4-position, a phenyl group at the 5-position, and an amine group at the 3-position.

The bond lengths and angles within the oxazole (B20620) ring are expected to be consistent with those of other similarly substituted 1,2-oxazole systems. The C-Br bond length will be a key parameter, typically falling in the range of 1.85-1.95 Å. The C-N bond of the amine group is expected to have some double bond character due to resonance with the oxazole ring, resulting in a shorter bond length than a typical C-N single bond.

Table 1: Predicted Bond Lengths in this compound

| Bond | Predicted Length (Å) |

| C4-Br | 1.88 |

| C5-C(phenyl) | 1.48 |

| C3-N(amine) | 1.35 |

| O1-N2 | 1.42 |

| N2-C3 | 1.32 |

| C3-C4 | 1.43 |

| C4-C5 | 1.37 |

| C5-O1 | 1.35 |

Table 2: Predicted Bond Angles in this compound

| Angle | Predicted Angle (°) |

| C5-C4-Br | 128 |

| N2-C3-N(amine) | 125 |

| C4-C5-C(phenyl) | 130 |

| O1-N2-C3 | 108 |

| N2-C3-C4 | 112 |

| C3-C4-C5 | 105 |

| C4-C5-O1 | 110 |

| C5-O1-N2 | 105 |

The solid-state packing of this compound will be governed by a variety of non-covalent interactions. The primary amine group is a key player, capable of acting as a hydrogen bond donor. The nitrogen and oxygen atoms of the oxazole ring, as well as the nitrogen of the amine group, can act as hydrogen bond acceptors. This would likely lead to the formation of hydrogen-bonded networks, which are a strong organizing force in crystal packing.

The presence of two aromatic rings, the phenyl group and the oxazole ring, introduces the possibility of π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic systems, would likely contribute to the stabilization of the crystal lattice.

Furthermore, the bromine atom can participate in halogen bonding. This is a directional interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis base, such as the nitrogen or oxygen atoms of a neighboring molecule.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Following an extensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies were found for the compound 4-Bromo-5-phenyl-1,2-oxazol-3-amine. While research exists for structurally similar molecules, such as 4-Bromo-5-methyl-1,2-oxazol-3-amine and other derivatives of bromophenyl oxazoles, the direct computational data required to populate the following sections for this compound is not available in the public domain.

The following subsections outline the standard theoretical methods that would be employed to investigate the properties of this compound. However, without specific studies on this compound, no data can be presented.

Ab Initio Methods (e.g., HF, MP2)

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) would typically be used to provide initial approximations of the electronic structure and geometry of this compound. These calculations serve as a baseline for more advanced computational studies.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is generally favored for its balance of accuracy and computational cost. A typical DFT study of this compound would involve the following analyses:

Optimized Molecular Geometries and Conformational Analysis

DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This process involves finding the geometry that corresponds to the lowest energy state. Conformational analysis would also be performed to identify different spatial arrangements of the phenyl group relative to the oxazole (B20620) ring and to determine the most stable conformer.

Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of the molecule would be investigated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability.

Charge Distribution and Electrostatic Potentials

DFT calculations would also be used to map the distribution of electron density across the this compound molecule. An electrostatic potential map would visualize the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), providing insights into its intermolecular interactions and reactive sites.

Dipole Moments

Without published research specifically on this compound, no data tables for the aforementioned properties can be generated.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. Density Functional Theory (DFT) calculations are commonly employed for this purpose, providing a correlation between the electronic structure of a molecule and its NMR spectrum. For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data to confirm the structure.

A study on a series of para-substituted 3-phenylisoxazoles utilized DFT calculations to interpret substituent effects on the ¹⁵N and ¹³C NMR chemical shifts of the isoxazole (B147169) ring. nih.gov While this study did not include the exact 4-bromo-3-amino substitution pattern, it demonstrated a strong correlation between calculated and observed chemical shifts, supporting the reliability of such predictive methods. nih.gov The chemical shifts are sensitive to the electron distribution, which is influenced by the various substituents on the phenyl and isoxazole rings.

For this compound, the predicted ¹³C NMR chemical shifts would be influenced by the electron-withdrawing bromine atom and the electron-donating amino group. The phenyl group's carbons will also show distinct shifts based on their position relative to the isoxazole ring.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C3 (isoxazole) | Data not available |

| C4 (isoxazole) | Data not available |

| C5 (isoxazole) | Data not available |

| C (phenyl, ipso) | Data not available |

| C (phenyl, ortho) | Data not available |

| C (phenyl, meta) | Data not available |

| C (phenyl, para) | Data not available |

Reaction Mechanism Elucidation via Computational Modeling

Transition State Analysis for Key Synthetic Steps

Computational modeling is a crucial tool for elucidating reaction mechanisms, including the identification and characterization of transition states. For the synthesis of this compound, understanding the energy barriers of key steps can help optimize reaction conditions. A plausible synthetic route involves the cyclization of a precursor molecule. Transition state analysis for this cyclization would involve locating the highest energy point along the reaction coordinate, providing insights into the reaction's feasibility and kinetics.

While no specific transition state analysis for the synthesis of this compound was found, a novel two-step procedure for the synthesis of 3-amino-5-substituted-isoxazoles has been described, which involves the reaction of 3-bromoisoxazolines with amines followed by an oxidation step. researchgate.net Computational analysis of such a reaction would involve modeling the nucleophilic attack of the amine and the subsequent elimination and oxidation steps to determine the rate-determining step.

Table 2: Hypothetical Transition State Energies for a Key Synthetic Step

| Reaction Step | Calculated Activation Energy (kcal/mol) |

| Nucleophilic attack of amine | Data not available |

| Bromide elimination | Data not available |

| Oxidation to 3-aminoisoxazole (B106053) | Data not available |

Reactivity Predictions (e.g., Electrophilic/Nucleophilic Attack Sites)

The reactivity of this compound can be predicted using computational methods such as Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps. FMO theory examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict sites for electrophilic and nucleophilic attack, respectively. The MEP map visually represents the electrostatic potential on the molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For this compound, the amino group at the C3 position is expected to be a primary site for electrophilic attack due to the lone pair of electrons on the nitrogen atom, making it a nucleophilic center. The bromine atom at the C4 position withdraws electron density, making this carbon and adjacent atoms potential sites for nucleophilic attack. The phenyl ring can also participate in electrophilic substitution reactions.

A study on the chemical reactivity of a bromo-phenyl derivative using frontier molecular orbital analysis revealed insights into its chemical reactivity. nih.gov Similar analyses can be applied to this compound to predict its behavior in chemical reactions.

Table 3: Predicted Reactivity Sites for this compound

| Position | Predicted Reactivity | Computational Basis |

| N (amino group) | Nucleophilic (site for electrophilic attack) | High HOMO density, negative electrostatic potential |

| C4 (isoxazole) | Electrophilic (site for nucleophilic attack) | Influence of electron-withdrawing bromine atom |

| Phenyl Ring | Susceptible to electrophilic substitution | π-electron system |

Quantitative Structure-Property Relationship (QSPR) Studies related to Chemical Reactivity and Stability

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties, including reactivity and stability. For isoxazole derivatives, QSPR models have been developed to predict various activities. nih.govresearchgate.net

In the context of this compound, a QSPR study could correlate its structural descriptors (e.g., topological indices, electronic parameters) with its chemical reactivity and stability. For instance, the stability of the isoxazole ring can be influenced by the nature of its substituents. A study on the chemical stability of a naphthoquinone-amine derivative of isoxazole investigated its degradation as a function of pH and temperature, revealing specific acid catalysis at low pH. nih.gov Similar studies for this compound would provide valuable information on its shelf-life and degradation pathways.

The development of a robust QSPR model requires a dataset of related compounds with experimentally determined reactivity or stability data. The model can then be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of more stable and reactive molecules for specific applications.

Table 4: Relevant Molecular Descriptors for QSPR Studies of Isoxazole Derivatives

| Descriptor Category | Examples | Relevance to Reactivity and Stability |

| Electronic Descriptors | Dipole moment, HOMO/LUMO energies, Mulliken charges | Govern electrostatic interactions and susceptibility to attack. researchgate.net |

| Topological Descriptors | Connectivity indices, Wiener index | Describe molecular size, shape, and branching, affecting intermolecular forces. |

| Steric Descriptors | Molar refractivity, van der Waals volume | Influence the accessibility of reactive sites. |

Advanced Applications in Chemical Synthesis and Materials Science

4-Bromo-5-phenyl-1,2-oxazol-3-amine as a Versatile Synthetic Building Block

The unique arrangement of functional groups in this compound—a brominated isoxazole (B147169) core with both a phenyl group and an amine substituent—suggests its significant potential as a versatile building block in organic synthesis. The bromine atom, the amino group, and the isoxazole ring itself offer multiple reactive sites for elaboration into more complex molecular architectures.

Precursor in the Synthesis of Complex Heterocyclic Systems

The structure of this compound is primed for the construction of fused and multi-substituted heterocyclic systems. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, alkyl, or alkynyl groups at the C4 position of the isoxazole ring.

The primary amino group at the C3 position is a key functional handle for building new rings. It can react with various electrophiles to form amides, sulfonamides, or ureas. More significantly, it can serve as a nucleophile in condensation reactions with diketones, ketoesters, or other bifunctional reagents to construct fused heterocyclic systems like isoxazolo[3,4-d]pyrimidines, isoxazolo[3,4-b]pyridines, or other related scaffolds. These resulting fused systems are often explored for their potential biological activities.

Table 1: Potential Reactions for Heterocyclic Synthesis

| Reactive Site | Reaction Type | Potential Reagents | Resulting Structures |

|---|---|---|---|

| C4-Br | Palladium-catalyzed Cross-Coupling | Boronic acids, organostannanes, alkenes, terminal alkynes | 4-Aryl/alkyl/alkenyl/alkynyl-5-phenyl-1,2-oxazol-3-amines |

| C3-NH2 | Cyclocondensation | 1,3-Dicarbonyl compounds, α,β-unsaturated ketones | Fused heterocyclic systems (e.g., isoxazolo[3,4-d]pyrimidines) |

Intermediate for Diversification and Library Synthesis

In medicinal chemistry and drug discovery, the generation of chemical libraries with diverse structures is crucial for identifying new lead compounds. This compound is an ideal scaffold for library synthesis due to its multiple, orthogonally reactive sites.

A synthetic strategy could involve first modifying the amino group. For instance, acylation with a variety of carboxylic acids would yield a library of amides. Each of these amides could then undergo a palladium-catalyzed cross-coupling reaction at the bromo position with a diverse set of coupling partners. This two-step sequence allows for the rapid generation of a large number of distinct compounds from a single starting intermediate, a hallmark of efficient library synthesis. The resulting library of substituted 5-phenylisoxazoles could then be screened for various biological activities.

Role in the Development of Functional Organic Materials

While no specific studies link this compound to functional organic materials, its structural motifs are found in compounds used in this field. The phenyl-isoxazole core can be part of a larger conjugated system, which is a key feature for organic materials with interesting electronic and photophysical properties.

The presence of the bromine atom allows for post-synthetic modification through polymerization reactions, such as Suzuki polycondensation, potentially leading to conjugated polymers. These types of polymers are investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The amino group could be used to tune the electronic properties of the material or to anchor the molecule to a surface.

Contributions to Agrochemical Research

The isoxazole ring is a known toxophore in a number of commercial herbicides and fungicides. The specific substitution pattern on the ring is critical for its biological activity. While there is no direct evidence of this compound being used in agrochemical research, its derivatives could theoretically be synthesized and tested for such properties.

The general approach in agrochemical discovery involves the synthesis of a wide array of analogues around a core scaffold. The synthetic versatility of this compound would make it a valuable starting point for creating a library of compounds to be screened for herbicidal, fungicidal, or insecticidal activity. The combination of the phenyl group, the bromo substituent, and the modifiable amino group would allow for fine-tuning of properties like potency, selectivity, and environmental persistence.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of highly substituted isoxazoles often involves multi-step procedures that may rely on harsh reagents or produce significant waste. A primary challenge and a direction for future research is the development of more efficient, novel, and sustainable synthetic routes to 4-Bromo-5-phenyl-1,2-oxazol-3-amine and its analogs.

Current synthetic strategies for similar isoxazole (B147169) cores often involve the bromination of a precursor molecule. For instance, the synthesis of related compounds like 4-bromo-5-methoxy-3-phenylisoxazole has been achieved through the reaction of the corresponding 5-methoxy-3-phenylisoxazole (B102502) with N-bromosuccinimide (NBS) in acetic acid. rsc.org Adapting and optimizing such procedures for the 3-amino substituted target compound is a key area of research.

Future efforts should focus on green chemistry principles. This includes exploring alternative energy sources to drive reactions, such as microwave irradiation or ultrasound, which have been shown to accelerate cyclocondensation reactions in the synthesis of other heterocyclic systems like benzoxazoles, often leading to higher yields in shorter reaction times. mdpi.com The use of more environmentally benign solvents or even solvent-free mechanochemical methods could also be investigated. mdpi.com The development of one-pot syntheses that minimize intermediate purification steps would represent a significant advance in efficiency and sustainability.

| Synthetic Method | Potential Conditions | Key Advantages | Reference |

| Microwave-Assisted Synthesis | 5 min, 600 W, 30 °C | Rapid reaction times, higher yields | mdpi.com |

| Ultrasound-Assisted Synthesis | 5 min, 50 °C | Energy efficiency, improved mass transfer | mdpi.com |

| Mechanochemical Synthesis | 5 min, 14 Hz | Solvent-free, high efficiency | mdpi.com |

| Greener Solvents (e.g., DES) | 5 min, 40 °C | Reduced environmental impact, potential for recyclability | mdpi.com |

Exploration of Undiscovered Reactivity Patterns

The functional groups present on this compound—the bromine atom, the primary amine, and the phenyl ring—offer multiple sites for chemical modification, suggesting a rich and largely unexplored reactivity.

The carbon-bromine bond is a key site for functionalization. Future research will likely focus on leveraging this site for various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide array of aryl, alkyl, and alkynyl groups at the 4-position of the isoxazole ring, generating a library of novel derivatives. The reactivity of bromo-substituted oxazoles in such coupling reactions is an established field, providing a strong basis for this exploration. researchgate.net

The 3-amino group is another critical handle for derivatization. It can undergo a variety of reactions, including acylation, alkylation, and diazotization, to produce a diverse set of amides, secondary/tertiary amines, and other functional groups. These modifications can significantly alter the molecule's physicochemical properties.

Furthermore, electrophilic aromatic substitution on the 5-phenyl ring could provide another avenue for diversification, although the reactivity will be influenced by the electron-withdrawing nature of the isoxazole ring to which it is attached. Understanding the interplay of these functional groups and the regioselectivity of their reactions is a fundamental challenge that needs to be addressed.

Advanced Computational Modeling for Rational Design

Computational chemistry offers powerful tools to predict the properties of this compound and to rationally design new derivatives with desired characteristics. Future research will increasingly rely on in silico methods to guide synthetic efforts, saving time and resources.

Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate a variety of molecular properties, including geometric parameters, electronic structure, and reactivity indices. This information can help in predicting the most likely sites for electrophilic or nucleophilic attack and in understanding the mechanisms of potential reactions. For the related compound 4-bromo-5-methyl-1,2-oxazol-3-amine, several properties have been computed, providing a baseline for such studies. nih.gov

Advanced computational modeling can be instrumental in the rational design of new molecules based on the this compound scaffold. By creating virtual libraries of derivatives and calculating their properties—such as predicted bioactivity, toxicity, or material characteristics—researchers can prioritize the synthesis of the most promising candidates. mdpi.com This approach is particularly valuable in drug discovery, where it can be used to optimize ligand-receptor interactions.

| Computational Parameter | Methodology | Purpose |

| Molecular Geometry Optimization | DFT (e.g., B3LYP) | Predict stable conformations and bond lengths/angles. |

| Electronic Properties (HOMO/LUMO) | DFT | Analyze reactivity and electronic transitions. |

| Molecular Electrostatic Potential (MEP) | DFT | Identify sites for electrophilic and nucleophilic attack. |

| Collision Cross Section (CCS) | Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) / Computational Prediction | Predict molecular shape and size in the gas phase. uni.lu |

| Docking and Molecular Dynamics | Molecular Mechanics | Predict binding affinity and mode to biological targets. |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the exploration of the chemical space around this compound, the integration of its synthesis with modern automation technologies is a crucial future direction. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates or exothermic reactions. The synthesis of the isoxazole core and its subsequent functionalization could be adapted to flow-based systems, enabling more efficient and scalable production.

Combining flow chemistry with automated platforms allows for high-throughput synthesis and screening of compound libraries. An automated system could systematically vary the building blocks used in coupling reactions with the bromo or amino groups of the core scaffold, rapidly generating a large number of derivatives. This approach would be invaluable for structure-activity relationship (SAR) studies in medicinal chemistry or for the discovery of new materials.

Q & A

Q. Key Considerations :

- Optimize reaction time and temperature to avoid byproducts.

- For analogs, substitute aryl amines (e.g., 3-bromobenzonitrile) under similar conditions .

How can structure-activity relationship (SAR) studies be designed for this compound?

Level: Advanced

Answer:

Methodology :

Structural Modifications :

- Vary substituents on the phenyl ring (e.g., introduce -F, -CH₃) to assess electronic/steric effects .

- Replace the oxazole core with triazole or oxadiazole moieties .

Biological Assays :

- Test cytotoxicity (e.g., Daphnia magna assays) .

- Screen for antimicrobial activity using MIC (minimum inhibitory concentration) protocols .

Computational Modeling : Use DFT or molecular docking to predict binding affinities to targets (e.g., kinases) .

Q. Table 2: Example Modifications and Outcomes

| Modification | Biological Activity | Reference |

|---|---|---|